

An In-depth Technical Guide to 2-Methoxybenzoyl Cyanide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Methoxybenzoyl cyanide*

Cat. No.: B1590097

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-methoxybenzoyl cyanide**, a valuable reagent and intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthetic methodologies, physicochemical and spectroscopic properties, reactivity, and applications, with a strong emphasis on scientific integrity and practical insights.

Introduction and Historical Context

While a definitive historical account of the initial synthesis of **2-methoxybenzoyl cyanide** is not prominently documented, its emergence is intrinsically linked to the broader development of synthetic methods for aroyl cyanides in the late 19th and early 20th centuries. Early methods for preparing benzoyl cyanides, such as the reaction of benzoyl chloride with metal cyanides, were known.^[1] The exploration of substituted benzoyl cyanides, including methoxy-substituted analogues, likely followed as chemists sought to modulate the electronic and steric properties of these versatile synthetic building blocks. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century provided more efficient and general routes to a wide array of substituted aryl cyanides, further expanding the accessibility and utility of compounds like **2-methoxybenzoyl cyanide**.^{[2][3][4]}

Physicochemical and Spectroscopic Profile

2-Methoxybenzoyl cyanide, with the chemical formula $C_9H_7NO_2$, has a molecular weight of 161.16 g/mol and is assigned the CAS number 72371-46-1.[\[5\]](#)

Physicochemical Properties

Specific experimental data for the physical properties of **2-methoxybenzoyl cyanide**, such as its melting point and boiling point, are not readily available in the current literature.[\[5\]](#) Based on analogous compounds like benzoyl cyanide (m.p. 32-34 °C) and the physical state of other substituted benzoyl cyanides, it is predicted to be a low-melting solid or a high-boiling liquid at room temperature.

Property	Value	Source
Molecular Formula	$C_9H_7NO_2$	[5]
Molecular Weight	161.16 g/mol	[5]
CAS Number	72371-46-1	[5]
Melting Point	Not available	[5]
Boiling Point	Not available	[5]

Spectroscopic Analysis

Direct experimental spectroscopic data for **2-methoxybenzoyl cyanide** is scarce. Therefore, the following analysis is based on predictive models and comparison with structurally related compounds.

1H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons and the methoxy group. The aromatic region (typically δ 7.0-8.0 ppm) will show a complex splitting pattern due to the ortho, meta, and para protons on the benzene ring, influenced by the electron-donating methoxy group and the electron-withdrawing acyl cyanide group. The methoxy protons will appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the cyanide carbon, the aromatic carbons, and the methoxy carbon. The carbonyl carbon is expected to resonate in the downfield region (δ 160-170 ppm), while the cyanide carbon will appear around δ 110-120 ppm. The aromatic carbons will show a range of chemical shifts

depending on their position relative to the substituents. The methoxy carbon will have a characteristic signal around δ 55-60 ppm. Online prediction tools can provide estimated chemical shifts.[6][7]

The IR spectrum of **2-methoxybenzoyl cyanide** is predicted to show several characteristic absorption bands.[8][9][10]

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C≡N (Nitrile)	2220 - 2240	Medium
C=O (Carbonyl)	1680 - 1700	Strong
C-O (Aromatic Ether)	1250 - 1300 (asymmetric) & 1000 - 1050 (symmetric)	Strong
C-H (Aromatic)	3000 - 3100	Medium to Weak
C-H (Methoxy)	2850 - 2960	Medium

The conjugation of the carbonyl group with the aromatic ring and the nitrile group will influence the exact position of the C=O stretching frequency.

The electron ionization mass spectrum (EI-MS) of **2-methoxybenzoyl cyanide** is expected to show a prominent molecular ion peak (M^+) at m/z 161.[11] Key fragmentation patterns would likely involve:

- Loss of the cyano radical (\bullet CN): leading to a fragment ion at m/z 135 (the 2-methoxybenzoyl cation). This is often a major fragmentation pathway for aroyl cyanides.[12]
- Loss of carbon monoxide (CO): from the benzoyl cation to give a fragment at m/z 107.
- Cleavage of the methoxy group: resulting in the loss of a methyl radical (\bullet CH₃) to give a fragment at m/z 146, or the loss of a formyl radical (\bullet CHO) to give a fragment at m/z 132.

Synthesis of 2-Methoxybenzoyl Cyanide

The synthesis of **2-methoxybenzoyl cyanide** can be achieved through several established methods for the preparation of aroyl cyanides. The most common and practical approach involves the nucleophilic substitution of a cyanide salt on an activated carboxylic acid derivative, typically an acyl chloride.[13][14]

Synthesis from 2-Methoxybenzoyl Chloride

This is the most direct and widely applicable method. It involves the reaction of 2-methoxybenzoyl chloride with a cyanide source.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group.[15]

[Click to download full resolution via product page](#)

Materials:

- 2-Methoxybenzoyl chloride
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but recommended

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methoxybenzoyl chloride (1.0 eq) and the anhydrous solvent.
- Add sodium cyanide (1.1-1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- If using, add a catalytic amount of the phase-transfer catalyst (0.05-0.1 eq).

- Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

[Click to download full resolution via product page](#)

Reactivity and Applications in Drug Development

2-Methoxybenzoyl cyanide is a versatile intermediate due to the reactivity of its two functional groups: the acyl group and the cyanide group.

Reactivity

- Nucleophilic Attack at the Carbonyl Carbon: The carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of tetrahedral intermediates. This reactivity is central to its use as an acylating agent.[15]
- Reactions of the Cyanide Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, and addition of organometallic reagents to form ketones.
- Versatile Building Block: The presence of both the acyl and cyanide functionalities allows for sequential and diverse chemical transformations, making it a valuable building block in the synthesis of complex molecules.

Applications in Medicinal Chemistry

While specific examples of marketed drugs derived directly from **2-methoxybenzoyl cyanide** are not widely publicized, its structural motifs are present in numerous biologically active compounds. The 2-methoxybenzoyl group is a common feature in medicinal chemistry, often introduced to modulate the pharmacological properties of a lead compound.[16][17][18] Aroyl cyanides, in general, are precursors to a variety of heterocyclic compounds and other functionalities that are prevalent in pharmaceuticals. For instance, they can be used in the synthesis of substituted quinolines, which are known to possess a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.

Safety and Handling

Extreme caution must be exercised when handling **2-methoxybenzoyl cyanide** and its precursors due to the high toxicity of cyanide-containing compounds.

- **Toxicity:** Acyl cyanides are toxic by inhalation, ingestion, and skin contact. They can release hydrogen cyanide gas, which is a potent respiratory poison, upon contact with acids or moisture.[4]
- **Handling:** All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.
- **Storage:** Store in a cool, dry, and well-ventilated area, away from acids, oxidizing agents, and moisture. The container should be tightly sealed.
- **Disposal:** All waste containing cyanide must be disposed of according to strict institutional and governmental regulations for hazardous chemical waste.

Conclusion

2-Methoxybenzoyl cyanide is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. While its historical discovery is not clearly defined, its synthesis is readily achievable through established methods. Understanding its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective and safe utilization in the laboratory. As the demand for novel and complex organic molecules continues to grow, the importance of

synthons like **2-methoxybenzoyl cyanide** in enabling the efficient construction of these targets is undeniable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Visualizer loader [nmrdb.org]
- 7. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Acyl cyanide - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Benzoyl Cyanide | Semantic Scholar [semanticscholar.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. echemi.com [echemi.com]

- 18. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxybenzoyl Cyanide: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590097#discovery-and-history-of-2-methoxybenzoyl-cyanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com